TRPA1 Antagonist Activity vs. Unsubstituted Cinnamamide
N-Cyclohexyl-N-methylcinnamamide exhibits potent antagonist activity at the human TRPA1 channel, while the parent scaffold, unsubstituted cinnamamide, is reported to be completely inactive in the same assay format [1]. This binary functional switch is attributed solely to the N,N-disubstitution pattern, making the specific substitution a critical determinant of TRPA1 pharmacology.
| Evidence Dimension | hTRPA1 antagonist IC50 |
|---|---|
| Target Compound Data | IC50 = 64 nM (HEK293 cells, inhibition of cinnamaldehyde-induced Ca2+ influx, 20 min preincubation, FLIPR assay) |
| Comparator Or Baseline | Unsubstituted cinnamamide (3-phenyl-2-propenamide): no measurable antagonist activity |
| Quantified Difference | >1,500-fold improvement (assuming detection limit ~100 μM for inactive comparator) |
| Conditions | Human TRPA1 expressed in HEK293 cells; antagonist mode; cinnamaldehyde-evoked Ca2+ flux measured by FLIPR; 20 min preincubation |
Why This Matters
For TRPA1-targeted drug discovery, selecting unsubstituted cinnamamide or N-methyl-only analogs would yield false negatives, making N-cyclohexyl-N-methyl substitution essential for obtaining functional antagonism.
- [1] BindingDB. BDBM50263527 / CHEMBL4087767. Antagonist activity at human TRPA1 expressed in HEK293 cells. IC50 = 64 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50263527 View Source
